7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one
Description
7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a compound that combines the structural features of acridine and chromenone. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Chromenone derivatives, on the other hand, are known for their fluorescence properties and are used in various applications, including as dyes and in laser technologies . The combination of these two moieties in a single compound can potentially lead to unique properties and applications.
Properties
Molecular Formula |
C23H13F3N2O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(acridin-9-ylamino)-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C23H13F3N2O2/c24-23(25,26)17-12-21(29)30-20-11-13(9-10-14(17)20)27-22-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)22/h1-12H,(H,27,28) |
InChI Key |
HLPYQPCDBFDTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves the reaction of acridine derivatives with chromenone derivatives under specific conditions. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product is obtained by microwave-assisted reaction with an artemisinin analogue in acetonitrile in the presence of potassium carbonate and potassium iodide (KI) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scaling up of reactions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can lead to reduced derivatives.
Scientific Research Applications
7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescence properties make it useful for imaging and visualization of biological molecules.
Medicine: The compound’s potential anticancer and antimicrobial properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting DNA replication and transcription processes . This can lead to the inhibition of topoisomerase and telomerase enzymes, which are essential for cancer cell proliferation . The chromenone moiety’s fluorescence properties can also be used for imaging and visualization of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine and chromenone derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Another acridine derivative with anticancer activity.
Amsacrine (m-AMSA): An acridine derivative used in cancer treatment.
Uniqueness
The uniqueness of 7-[(ACRIDIN-9-YL)AMINO]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE lies in its combination of acridine and chromenone moieties, which can potentially lead to unique biological and fluorescence properties. This combination can make the compound useful in a wide range of applications, from drug development to industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
